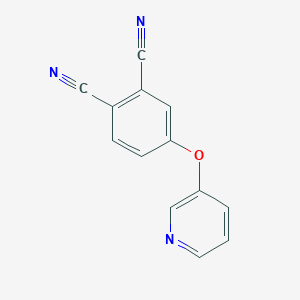
4-(Pyridin-3-yloxy)-phthalonitrile
Descripción general
Descripción
4-(Pyridin-3-yloxy)-phthalonitrile (PPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPN is a phthalonitrile derivative that has a pyridine ring attached to it. This compound has been widely studied for its unique properties and potential uses in the field of materials science, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Novel Synthesis and Characterization
4-(Pyridin-3-yloxy)-phthalonitrile and its derivatives have been utilized in the synthesis of novel compounds. For instance, Büşra Mızrak and colleagues synthesized new pyridine derivatives Co(II) phthalocyanines using 4-(4-methylpyridin-2-yloxy) phthalonitrile and 3-(4-methylpyridin-2-yloxy) phthalonitrile (Mızrak, Altındal, & Abdurrahmanoğlu, 2017). Similarly, Şaziye Abdurrahmanoğlu and team used 4-(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yloxy)phthalonitrile to prepare novel Zn(II) phthalocyanines with pyridone substituents (Abdurrahmanoğlu, Canlıca, Mack, & Nyokong, 2018).
Optical and Electronic Properties
Aleyna Çavuş and colleagues explored the nonlinear optical properties of novel 4-(1-(pyridin-4-yl) ethoxyl) substituted double-decker rare earth phthalocyanine complexes (Çavuş, Görk, Erdem, & Özer, 2022). Xu Xiu-zh studied the spectral properties of water-soluble octasubstituted phthalocyaninatozinc, synthesized using a derivative of 4-(Pyridin-3-yloxy)-phthalonitrile (Xiu-zh, 2014).
Luminescent Sensor Development
Xiaolei Zhang and team synthesized Ln-MOFs using 4-(pyridin-3-yloxy)-phthalic acid and found applications in selective sensing materials for Fe3+ ion and Cr2O72- ion (Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018).
Polymer Chemistry and Material Science
Haifeng Wang and colleagues synthesized a novel vinylpyridine-based phthalonitrile polymer with significant thermal and thermo-oxidative stabilities (Wang, Wang, Guo, Chen, Yu, Ma, Ji, Naito, Zhang, & Zhang, 2018). Zhenjie Xi et al. developed pyridine-containing aromatic phthalonitrile polymers showcasing enhanced thermal properties (Xi, Chen, Yu, Ma, Ji, Naito, Ding, Qu, & Zhang, 2016).
Photochemical Applications
Burak Barut and team synthesized water-soluble derivatives of phthalocyanines using a phthalonitrile compound for applications in photodynamic therapy (PDT) and DNA photodamage studies (Barut, Yalçın, & Demirbaş, 2021).
Propiedades
Número CAS |
93485-73-5 |
|---|---|
Nombre del producto |
4-(Pyridin-3-yloxy)-phthalonitrile |
Fórmula molecular |
C13H7N3O |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
4-pyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-7-10-3-4-12(6-11(10)8-15)17-13-2-1-5-16-9-13/h1-6,9H |
Clave InChI |
PLUZIFDYUWBQSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
SMILES canónico |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


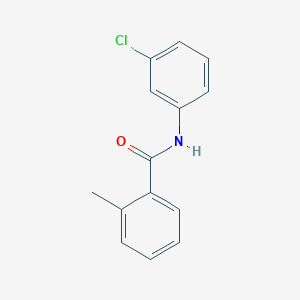
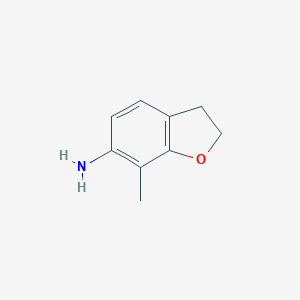
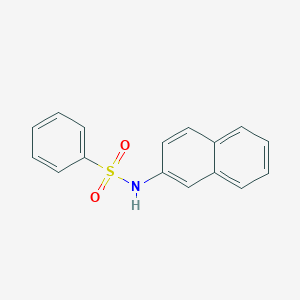

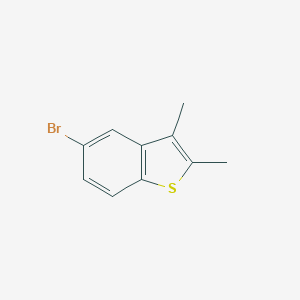
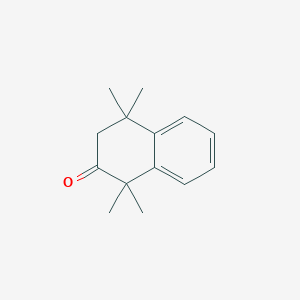
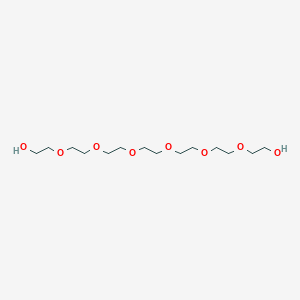
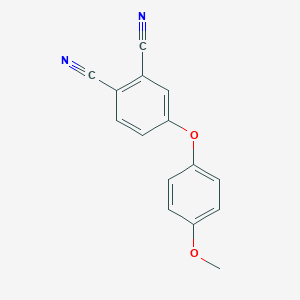
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)
